2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Overview
Description
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound can be synthesized through a two-step substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using single crystal X-ray diffraction . The results of the conformational analysis show that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is an important boric acid derivative and has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical and Chemical Properties Analysis
The compound has the empirical formula C13H16BFN2O2 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized through spectroscopy (FT-IR, NMR, MS) and X-ray diffraction. DFT calculations are performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential (Wu et al., 2021).
- Crystal Structure Studies : Detailed studies on the crystal structures of these compounds are conducted using single crystals measured by X-ray diffraction, supplemented by DFT calculations to ensure consistency with the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Applications in Fluorescence Probes
- Detection of Hydrogen Peroxide : Boronate ester fluorescence probes synthesized from this compound have been developed for the detection of hydrogen peroxide (H2O2). These probes displayed varying fluorescence responses to H2O2, showcasing the importance of electron-withdrawing or electron-donating groups in these systems (Lampard et al., 2018).
Synthesis of Derivatives
- Synthesis of Derivatives : The compound's derivatives have been synthesized for specific applications, including Pd-catalyzed borylation of arylbromides, providing insights into their reactivity and potential applications in various fields (Takagi & Yamakawa, 2013).
Analytical Chemistry and Sensing Applications
- Efficient Deboration Reaction for H2O2 Vapor Detection : This compound is utilized in the synthesis of fluorescent probes for detecting H2O2 vapor, demonstrating fast deboronation velocity and high sensitivity (Fu et al., 2016).
- Benzoyl Peroxide Detection and Imaging : Near-infrared fluorescent probes derived from this compound have been developed for detecting benzoyl peroxide in samples and imaging in living cells and zebrafish, showcasing the compound's potential in biological and environmental sensing applications (Tian et al., 2017).
Medical and Biological Research
- Hydrogen Peroxide and Metal Ions Sensing : Fluorescent prochelators based on this compound respond to hydrogen peroxide and metal ions, indicating its potential in monitoring oxidative stress and metal ion concentration in biological systems (Hyman & Franz, 2012).
Materials Science and Polymer Synthesis
- Synthesis of Conjugated Polymers : This compound is used in the synthesis of conjugated polymers, contributing to the development of materials with potential applications in optoelectronics and photovoltaics (Grigoras & Antonoaia, 2005).
Radiochemistry and Imaging
- PET Radioligand Synthesis : Derivatives of this compound have been synthesized for use in positron emission tomography (PET) imaging, demonstrating high affinity and potential as radioligands for brain imaging studies (Siméon et al., 2007).
Chemical Stability and Cytoprotection
- Improving Hydrolytic Stability and Cytoprotection : Modifications of derivatives of this compound have been explored to enhance their hydrolytic stability and cytoprotective efficiency against oxidative stress, highlighting its relevance in medicinal chemistry (Wang & Franz, 2018).
Safety and Hazards
Future Directions
Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates with many applications in organic synthesis reactions . They have good biological activity and pharmacological effects, and have been widely used in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions for this compound could involve further exploration of its potential applications in medicine and organic synthesis.
Mechanism of Action
Target of Action
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
Boronic acid pinacol ester compounds are known to participate in various chemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in various biochemical pathways due to their role in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects .
Action Environment
It is known that arylboronic acid, a related compound, is stable to water and air .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The compound interacts with palladium catalysts and aryl halides to facilitate these reactions, leading to the formation of biaryl compounds. Additionally, the presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. The compound’s ability to interact with cellular proteins and enzymes can result in alterations in cell function, including effects on cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group allows the compound to form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can bind to the active site of an enzyme and prevent substrate binding. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. Toxicity studies have shown that high doses of the compound can lead to adverse effects, including organ damage and changes in physiological function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the activity of key enzymes, leading to changes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in alterations in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution can also be influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence energy production and metabolic activity. The compound’s localization can also affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGKVYFBOCENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679909 | |
Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870238-67-8 | |
Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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